An In-depth Technical Guide to Methyl 5-dimethoxyphosphorylpentanoate (CAS 195871-91-1) for Drug Discovery and Development
An In-depth Technical Guide to Methyl 5-dimethoxyphosphorylpentanoate (CAS 195871-91-1) for Drug Discovery and Development
Introduction
Methyl 5-dimethoxyphosphorylpentanoate is a bifunctional organic compound featuring both a phosphonate and a methyl ester functional group. While not a widely studied molecule in its own right, its structure represents a valuable scaffold for researchers in medicinal chemistry and drug development. The presence of a phosphonate moiety, a stable isostere of the biologically crucial phosphate group, makes it an attractive starting point for the synthesis of enzyme inhibitors, haptens for antibody generation, and probes for studying biological pathways. Simultaneously, the terminal methyl ester provides a versatile chemical handle for elongation, amidation, or conjugation to other molecules of interest.
This guide serves as a comprehensive technical resource for scientists. It moves beyond a simple data sheet to provide insights into the compound's analytical properties, a plausible and detailed synthetic protocol, its potential applications in the context of modern drug discovery, and essential safety protocols. The information herein is designed to empower researchers to effectively synthesize, characterize, and strategically employ this compound in their research and development programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral characteristics is the foundation of its successful application. These properties are essential for identity confirmation, purity assessment, and predicting its behavior in various chemical and biological systems.
Table 1: Core Physicochemical Properties of Methyl 5-dimethoxyphosphorylpentanoate
| Property | Value | Source(s) |
| CAS Number | 195871-91-1 | [1][2] |
| Molecular Formula | C₈H₁₇O₅P | [2] |
| Molecular Weight | 224.19 g/mol | [1][2] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥97% | [1][3] |
| Storage Temperature | 2-8°C or Room Temperature, Sealed in Dry Conditions | [1][2] |
| InChI Key | MLNVYQMAHFQICS-UHFFFAOYSA-N | [1][2] |
While publicly available, peer-reviewed spectra for this specific molecule are scarce, its structure allows for a robust prediction of its spectral features based on well-established principles of NMR and IR spectroscopy. This predictive analysis is crucial for researchers to confirm the successful synthesis and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ³¹P NMR experiments would provide unambiguous confirmation of its identity.
Table 2: Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ) / ppm | Multiplicity | Predicted Coupling Constant (J) / Hz | Integration | Rationale |
| -P(O)(OCH₃ )₂ | ~3.77 | Doublet (d) | ³JPH ≈ 11 | 6H | Methoxy groups on phosphorus are deshielded and couple to the ³¹P nucleus. |
| -CH₂ -COOCH₃ | ~2.35 | Triplet (t) | ³JHH ≈ 7 | 2H | Methylene group alpha to the carbonyl is deshielded. |
| -P(O)-CH₂ - | ~1.80 | Multiplet (m) | - | 2H | Methylene group alpha to the phosphonate group. |
| -CH₂-CH₂ -CH₂- | ~1.65 | Multiplet (m) | - | 4H | Aliphatic methylene protons in the middle of the chain. |
| -COOCH₃ | ~3.67 | Singlet (s) | - | 3H | Classic chemical shift for protons of a methyl ester. |
Causality: The predicted chemical shifts and coupling patterns are based on established data for similar functional groups.[4][5] For instance, the diagnostic feature is the doublet observed for the two methoxy groups attached to the phosphorus atom, a direct result of three-bond coupling (³JPH) between the protons and the phosphorus-31 nucleus.[4] The methylene protons adjacent to the phosphonate and carbonyl groups will exhibit distinct chemical shifts due to the different electron-withdrawing effects of these groups.
-
¹³C NMR: The spectrum is expected to show 8 distinct signals corresponding to each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (~174 ppm), the two methoxy carbons on the phosphorus (~52 ppm, with J-coupling to ³¹P), the methyl ester carbon (~51 ppm), and the aliphatic chain carbons (20-35 ppm).
-
³¹P NMR: A proton-decoupled ³¹P NMR spectrum would show a single signal, likely a singlet, in the typical range for alkyl phosphonates (approximately +25 to +35 ppm relative to 85% H₃PO₄).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2950 | C-H (Alkyl) | Stretch |
| ~1735 | C=O (Ester) | Stretch |
| ~1250 | P=O (Phosphonate) | Stretch |
| ~1030 | P-O-C | Stretch |
Synthesis and Reactivity
A robust and reproducible synthetic route is paramount for utilizing Methyl 5-dimethoxyphosphorylpentanoate in research. The Michaelis-Arbuzov reaction stands out as the most logical and efficient method for its preparation.
This reaction is a cornerstone of organophosphorus chemistry, forming a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide. In this case, trimethyl phosphite serves as the phosphorus source, and methyl 5-bromopentanoate is the electrophilic alkyl halide substrate. The reaction proceeds via an Sₙ2 attack of the phosphorus on the carbon bearing the bromine, followed by a subsequent dealkylation of the resulting phosphonium salt by the bromide ion to yield the stable phosphonate product.
Caption: Workflow for the synthesis of Methyl 5-dimethoxyphosphorylpentanoate via the Michaelis-Arbuzov reaction.
This protocol describes a self-validating system for the synthesis and purification of the target compound.
-
Reagent Preparation & Setup:
-
Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add methyl 5-bromopentanoate (1.0 eq).
-
Add trimethyl phosphite (1.2-1.5 eq). Using a slight excess of the phosphite ensures complete consumption of the more valuable bromoester.
-
-
Reaction Execution:
-
With vigorous stirring, gently heat the reaction mixture in an oil bath to 110-120°C.
-
The reaction is typically exothermic. Monitor the temperature carefully.
-
Maintain the temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile by-product (bromomethane) and excess trimethyl phosphite via distillation under reduced pressure.
-
The resulting crude oil is then purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate (e.g., 1:1) and gradually increasing the polarity to pure ethyl acetate, is typically effective for separating the product from any residual starting materials or by-products.
-
-
Characterization:
-
Collect the fractions containing the pure product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 5-dimethoxyphosphorylpentanoate as a clear liquid.
-
Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry.
-
Applications in Drug Discovery and Development
The true value of Methyl 5-dimethoxyphosphorylpentanoate lies in its potential as a versatile building block for creating more complex and biologically active molecules.
Sources
- 1. Methyl 5-(dimethoxyphosphoryl)pentanoate | 195871-91-1 [sigmaaldrich.com]
- 2. Methyl 5-(dimethoxyphosphoryl)pentanoate | 195871-91-1 [sigmaaldrich.com]
- 3. Methyl 5-(dimethoxyphosphoryl)pentanoate | 195871-91-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
